{[(9H-fluoren-9-ylmethoxy)carbonyl][2-(3-fluorophenyl)ethyl]amino}acetic acid
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Overview
Description
{[(9H-fluoren-9-ylmethoxy)carbonyl][2-(3-fluorophenyl)ethyl]amino}acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a fluorophenyl group, and an aminoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(9H-fluoren-9-ylmethoxy)carbonyl][2-(3-fluorophenyl)ethyl]amino}acetic acid typically involves multiple steps, starting with the protection of the amino group using the Fmoc group. The process may include:
Protection of the Amino Group: The amino group is protected using Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Fluorophenyl Intermediate: The fluorophenyl group is introduced through a nucleophilic substitution reaction using a fluorinated benzene derivative.
Coupling Reaction: The protected amino acid is then coupled with the fluorophenyl intermediate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated synthesizers, high-throughput screening for reaction conditions, and continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorophenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Scientific Research Applications
Chemistry
In organic synthesis, {[(9H-fluoren-9-ylmethoxy)carbonyl][2-(3-fluorophenyl)ethyl]amino}acetic acid is used as a building block for the synthesis of more complex molecules. Its Fmoc group is particularly useful in peptide synthesis.
Biology
The compound can be used in the development of fluorescent probes due to the presence of the fluorophenyl group, which can enhance the compound’s photophysical properties.
Medicine
In medicinal chemistry, this compound serves as a precursor for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry
The compound’s unique structural features make it suitable for use in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which {[(9H-fluoren-9-ylmethoxy)carbonyl][2-(3-fluorophenyl)ethyl]amino}acetic acid exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The Fmoc group can facilitate the compound’s incorporation into peptides, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
Fmoc-protected amino acids: These compounds share the Fmoc protecting group but differ in the side chains attached to the amino acid.
Fluorophenyl derivatives: Compounds with similar fluorophenyl groups but different functional groups attached.
Properties
Molecular Formula |
C25H22FNO4 |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl-[2-(3-fluorophenyl)ethyl]amino]acetic acid |
InChI |
InChI=1S/C25H22FNO4/c26-18-7-5-6-17(14-18)12-13-27(15-24(28)29)25(30)31-16-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-11,14,23H,12-13,15-16H2,(H,28,29) |
InChI Key |
UTUFCIDXJPTZEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCC4=CC(=CC=C4)F)CC(=O)O |
Origin of Product |
United States |
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